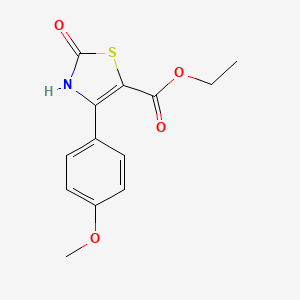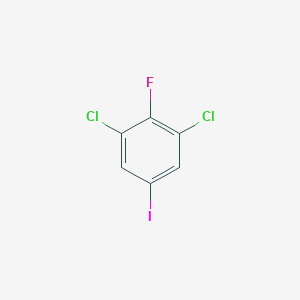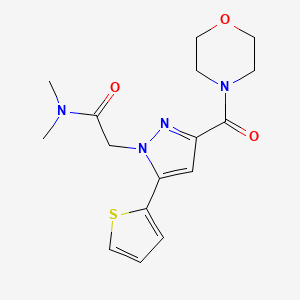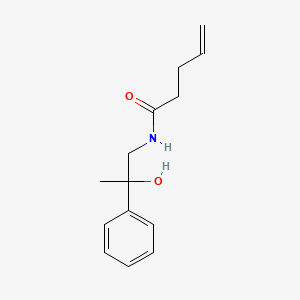![molecular formula C15H17N3O4S B2439122 N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide CAS No. 2034491-10-4](/img/structure/B2439122.png)
N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([2,2’-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a bifuran moiety linked to an imidazole ring via a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the bifuran moiety. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve good yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors for microwave-assisted synthesis, which allows for better control over reaction conditions and improved yields. The use of renewable resources, such as lignocellulosic biomass, could also be explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanic acids.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furanic acids, while reduction of the sulfonamide group can produce corresponding amines .
Aplicaciones Científicas De Investigación
N-([2,2’-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes, potentially inhibiting their activity. The imidazole ring can bind to metal ions, affecting their availability and function in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furandicarboxylic Acid: A versatile furanic building block used in polymer synthesis.
Poly(butylene furanoate): A bio-based polyester with similar structural features.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is unique due to its combination of a bifuran moiety and an imidazole ring linked by a sulfonamide group. This structure provides distinct chemical and biological properties that are not found in simpler furan derivatives .
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11(2)18-9-15(16-10-18)23(19,20)17-8-12-5-6-14(22-12)13-4-3-7-21-13/h3-7,9-11,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIMHXDXZOWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((benzo[d]thiazol-2-ylthio)methyl)-N-(thiazol-2-yl)benzamide](/img/structure/B2439039.png)
![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B2439040.png)


![2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2439045.png)
![6-tert-butyl-2-(3-chlorophenyl)-8-hydroxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2439050.png)
![N-[(3-chloro-4-fluorophenyl)methyl]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2439052.png)

![(Z)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2439055.png)

![N-[(2-chlorophenyl)methyl]-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2439057.png)

![1-(4-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2439061.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2439062.png)
